Benzyl 10-oxodecanoate
Description
Benzyl 10-oxodecanoate (IUPAC name: 10-(Benzyloxy)-10-oxodecanoic acid; CAS 67852-88-4) is a synthetic ester derivative characterized by a 10-carbon aliphatic chain with a benzyl ester group at the terminal position and a ketone (oxo) group at the 10th carbon (C10). Its molecular formula is C₁₇H₂₄O₄, with a molecular weight of 292.37 g/mol . The compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry, where its bifunctional structure (ester and ketone) enables diverse reactivity. For instance, it serves as an intermediate in the synthesis of antiproliferative agents, as demonstrated in the preparation of aminophenol-containing derivatives . Its solubility in organic solvents like acetonitrile (ACN) and ethyl acetate (EtOAc) facilitates purification via silica gel chromatography .
Properties
IUPAC Name |
benzyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMVXMXGUFNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 10-oxodecanoate can be achieved through several methods. One common approach involves the oxidation of benzylic positions using dual organic photoredox/cobalt catalysis. This method allows for the dehydrogenation of alkyl arenes followed by an anti-Markovnikov Wacker-type oxidation to produce benzyl ketone products . Another method involves the use of benzyl ethers as orthogonal protective groups, which can be installed and removed throughout the synthesis of complex molecules .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Benzyl 10-oxodecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The benzylic hydrogens of alkyl substituents on a benzene ring are particularly reactive towards free radical attack, making them susceptible to oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate (KMnO4) for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve heating under acidic or basic conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with potassium permanganate typically yields benzoic acids, while reduction reactions can produce a range of reduced benzyl derivatives .
Scientific Research Applications
Benzyl 10-oxodecanoate has a wide range of applications in scientific research. It is used as a solvent in various chemical reactions, aiding in the synthesis of complex molecules. Additionally, it plays a role in material synthesis, contributing to the development of new materials with unique properties. In biology and medicine, this compound is utilized in the preparation of pharmaceutical intermediates and fine chemicals, highlighting its importance in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of benzyl 10-oxodecanoate involves its interaction with molecular targets and pathways within chemical reactions. The compound’s benzyl group is particularly reactive, allowing it to participate in various transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ethyl 10-Chloro-10-oxodecanoate (CAS 112895-02-0)
Methyl 10-Oxodecanoate
- Structure : Methyl ester instead of benzyl.
- Applications : Generates aldehydes via tautomerization, highlighting its role in oxidation studies .
- Solubility : Likely more polar than benzyl derivatives due to the smaller ester group.
Simplified Benzoate Esters
| Compound Name | CAS # | Structure | Applications |
|---|---|---|---|
| Benzyl Benzoate | 120-51-4 | C₆H₅COOCH₂C₆H₅ | Pharmaceutical excipient; antiparasitic agent |
| Methyl Benzoate | 93-58-3 | C₆H₅COOCH₃ | Flavoring agent; solvent |
Comparison: this compound’s aliphatic chain and oxo group confer distinct reactivity (e.g., ketone-mediated crosslinking) absent in aromatic benzoates like Benzyl Benzoate .
Heterocyclic and Complex Derivatives
- 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (CAS 10464-31-0): Structure: Dibenzazepine core with benzyl and oxo groups. Applications: Potential neuropharmacological activity due to heterocyclic framework .
- 10-Undecen-1-yl 4-hydroxybenzoate (CAS 97861-82-0):
- Structure : Unsaturated undecenyl chain with hydroxybenzoate.
- Properties : Higher hydrophobicity (XLogP3 = 6.5) due to long unsaturated chain .
Biological Activity
Benzyl 10-oxodecanoate is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and material science. This article provides a comprehensive overview of its biological activity, supported by biochemical analyses, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a decanoic acid backbone with a ketone group at the 10th position and a benzyl group. Its molecular formula is with a molecular weight of approximately 212.33 g/mol. The compound's structure allows it to participate in various biochemical reactions, making it a valuable intermediate in organic synthesis.
Enzyme Interactions
This compound interacts with several enzymes, notably:
- Benzyl Alcohol Dehydrogenase : Involved in the detoxification of aromatic compounds.
- Benzaldehyde Dehydrogenase : Plays a role in the metabolic processing of benzyl compounds.
These interactions indicate its potential influence on metabolic pathways and detoxification processes in biological systems.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
- Membrane Fluidity : Influences the transport of organic cations across renal brush-border membranes, which could impact kidney function.
Molecular Mechanisms
At the molecular level, this compound exerts its effects through:
- Binding Interactions : It binds to biomolecules, potentially altering their function.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in its metabolism, leading to varied biological outcomes.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary significantly with dosage:
- Low Doses : May enhance enzyme activity and support cellular metabolism.
- High Doses : Associated with adverse effects, including genotoxicity and oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Catechol Ortho-Cleavage Pathway : Facilitates its conversion into benzoate, which is crucial for further metabolic processing.
Research Applications
The compound has diverse applications in scientific research:
- Organic Synthesis : Used as a solvent and precursor for synthesizing complex molecules.
- Pharmaceutical Industry : Acts as an intermediate for developing pharmaceutical compounds.
Case Study 1: Enzyme Interaction Analysis
A study demonstrated that this compound significantly inhibited benzyl alcohol dehydrogenase activity in vitro. This inhibition was dose-dependent, suggesting potential therapeutic applications in conditions where modulation of this enzyme is beneficial.
Case Study 2: Toxicological Assessment
In an animal model, administration of high doses led to increased markers of oxidative stress. This finding highlights the importance of dosage regulation when considering therapeutic uses of this compound.
Q & A
Q. What are the established synthetic routes for Benzyl 10-oxodecanoate, and what methodological considerations ensure reproducibility?
this compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., symmetric anhydrides or acyl chlorides) and benzyl alcohol derivatives. For instance, protocols similar to those used for methyl 10-oxodecanoate derivatives involve reacting 10-oxodecanoic acid with benzyl alcohol under coupling agents like DIC (N,N'-diisopropylcarbodiimide), followed by purification via silica gel chromatography using gradients of EtOAc/hexane . Key considerations include anhydrous conditions, stoichiometric control of coupling agents, and rigorous characterization (e.g., NMR, TLC) to confirm purity and identity.
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental handling?
this compound is a solid compound (melting point ~55°C) with low water solubility. Its molecular formula (C₁₇H₂₂O₃) and ester functionality make it prone to hydrolysis under acidic or basic conditions. Storage in anhydrous environments at low temperatures is recommended to preserve stability. Solubility in organic solvents (e.g., EtOAc, DCM) facilitates its use in organic syntheses .
Q. Which enzymatic pathways involve 10-oxodecanoate derivatives, and how can these inform mechanistic studies?
The enzyme ω-hydroxydecanoate dehydrogenase (EC 1.1.1.66) catalyzes the oxidation of 10-hydroxydecanoate to 10-oxodecanoate using NAD+ as a cofactor. This reaction is reversible under reducing conditions. Researchers can adapt this enzymatic assay to study substrate specificity (e.g., testing analogs like 9-hydroxynonanoate) or to explore kinetic parameters (Km, Vmax) using spectrophotometric NADH detection at 340 nm .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while addressing competing side reactions?
Competing esterification side reactions (e.g., transesterification) can be minimized by using excess benzyl alcohol and controlling reaction temperature. For example, stepwise addition of coupling agents (e.g., DIC) and catalytic DMAP (4-dimethylaminopyridine) improves selectivity. Post-reaction purification via flash chromatography (40–60% EtOAc/hexane) effectively isolates the product, with yields typically ~70–75% .
Q. What catalytic systems enhance the efficiency of this compound synthesis, and how do they compare to traditional methods?
Heterogeneous catalysts like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O, used in esterification of benzyl alcohol with acetic acid, offer reusable and eco-friendly alternatives to homogeneous acids (e.g., H₂SO₄). These systems can be optimized using design-of-experiment (DoE) approaches to evaluate molar ratios, catalyst loading, and reaction time .
Q. What advanced analytical techniques are critical for characterizing this compound and its intermediates?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies structural features (e.g., benzyl ester protons at δ 5.1–5.3 ppm). Purity assessments require HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .
Q. How does substrate specificity of ω-hydroxydecanoate dehydrogenase impact the biocatalytic production of 10-oxodecanoate derivatives?
The enzyme exhibits broader activity toward C9–C11 hydroxy fatty acids, with 10-hydroxydecanoate being the optimal substrate. Mutagenesis studies (e.g., site-directed mutations at the active site) can elucidate residues critical for substrate binding, enabling engineering of variants with enhanced activity for non-natural substrates .
Q. What mechanistic insights can be gained from using this compound in multi-step natural product syntheses?
In bombykol (silkworm pheromone) synthesis, ethyl 10-oxodecanoate serves as a key intermediate in Wittig reactions to introduce conjugated dienes. Mechanistic studies (e.g., isotopic labeling of the carbonyl group) can track stereochemical outcomes and evaluate competing pathways (e.g., β-elimination vs. alkene formation) .
Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be resolved?
Discrepancies may arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol/water mixtures followed by differential scanning calorimetry (DSC) can verify melting points. Solubility profiles should be re-evaluated using saturated solutions under controlled pH and temperature .
Q. What alternative green chemistry approaches are viable for synthesizing this compound?
Microwave-assisted synthesis reduces reaction times and improves energy efficiency. Solvent-free conditions using immobilized lipases (e.g., Candida antarctica Lipase B) or mechanochemical grinding (ball milling) minimize waste. Life-cycle assessment (LCA) tools can quantify environmental benefits compared to traditional methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
